molecular formula C14H18N6O4 B2519556 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034412-41-2

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2519556
CAS RN: 2034412-41-2
M. Wt: 334.336
InChI Key: WXUHMRFFPNBYRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholino compounds involves the condensation of specific isocyanates with amines. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate . Similarly, another compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized through a condensation reaction of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the compounds in the papers were determined and analyzed. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system with specific cell parameters . The crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was also determined, although the specific details are not provided in the abstract . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its chemical reactivity and biological activity.

Chemical Reactions Analysis

The abstracts do not provide detailed information on the chemical reactions of the synthesized compounds. However, the synthesis process itself involves chemical reactions such as amination, cyclization, and condensation, which are common in the preparation of morpholino compounds. These reactions are important for forming the desired molecular framework and introducing functional groups that can contribute to the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the abstracts. However, the molecular weight of one of the compounds is mentioned, which is an important physical property that can influence its pharmacokinetics and distribution in biological systems . The biological activity of these compounds, particularly their inhibitory activity against cancer cell lines, suggests that they may have specific chemical properties that allow them to interact with biological targets .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Pathways and Derivatives

Compounds with structural similarities, including morpholino groups and triazine derivatives, have been synthesized for various biological activities. For instance, novel heterocyclic compounds have been prepared with the anticipation that they could serve as COX-1/COX-2 inhibitors, displaying analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests a potential avenue for the application of similar compounds in medicinal chemistry, targeting inflammation and pain management.

Antimicrobial Activities

Derivatives of 1,2,4-triazole, which might share some functional similarities with the compound , have been synthesized and found to possess antimicrobial activities (Bektaş et al., 2007). This highlights the potential of such compounds to serve as templates for developing new antimicrobial agents.

Advanced Materials and Chemical Studies

Thermal Rearrangement Studies

Thermal rearrangement of triazine derivatives, including those with morpholino groups, has been studied, showcasing the potential of these compounds in material science and organic synthesis (Dovlatyan et al., 2010). Such research could lead to new insights into the design and development of novel materials with specific thermal properties.

Radiolabeled Compounds for Medical Imaging:

PET Imaging Agents

Compounds structurally related to the query molecule have been developed as potential PET imaging agents for diseases like Parkinson's, highlighting the role of such molecules in diagnostic research (Wang et al., 2017). The development and synthesis of radiolabeled compounds can provide valuable tools for medical research, offering insights into disease mechanisms and potential therapeutic targets.

properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4/c1-9-7-10(19-24-9)12(21)15-8-11-16-13(18-14(17-11)22-2)20-3-5-23-6-4-20/h7H,3-6,8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUHMRFFPNBYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

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